- Home

- search for "b1530662"

Sorry, we couldn't find anything regarding "

b1530662

".

Tips

- Make sure all the words are spelled correctly

- Try rephrasing keywords or using synonyms

- Try our Structure Search tool

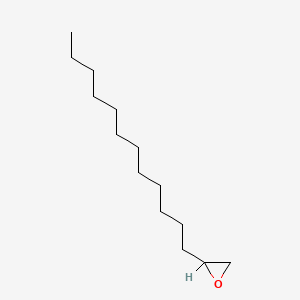

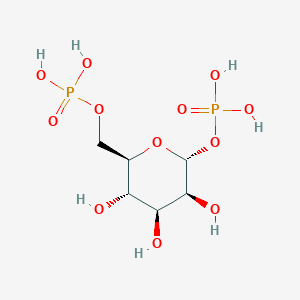

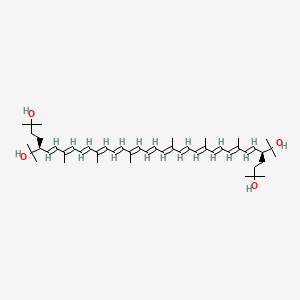

![6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid](/img/structure/B6342920.png)

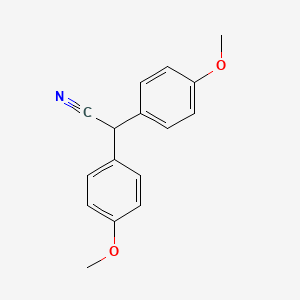

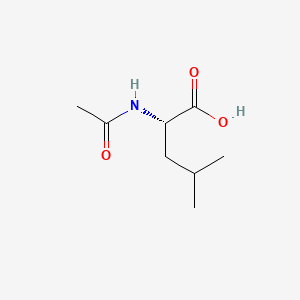

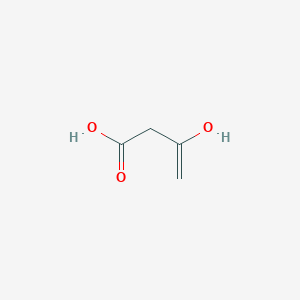

![3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B3618077.png)